(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-20(16-6-2-1-3-7-16)17(14-15-10-12-22-13-11-15)21-23-18-8-4-5-9-19(18)25-21/h1-14H/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVKXBOFSCCQPV-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=NC=C2)/C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of Benzo[d]oxazole: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Aldol Condensation: The benzo[d]oxazole derivative undergoes aldol condensation with a benzaldehyde derivative to form the propenone linkage.
Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone linkage.
Reduction: Reduction reactions can target the carbonyl group in the propenone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. In vitro studies have shown that it possesses significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for various modifications that can lead to the formation of other biologically active compounds. For example, it can be used in the synthesis of more complex benzoxazole derivatives, which are known for their diverse pharmacological profiles .
Case Study 1: Synthesis and Evaluation
In a study conducted by Prabhakar et al., this compound was synthesized and evaluated for its biological activity. The results indicated that the compound exhibited promising antibacterial and antifungal properties, with specific derivatives showing enhanced efficacy compared to standard antibiotics .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR study revealed that modifications on the phenyl and pyridine rings significantly influenced the biological activity of the compound. Substituents such as halogens or alkoxy groups improved its potency against certain cancer cell lines, providing insights into optimizing its structure for better therapeutic outcomes .
Mechanism of Action
The mechanism of action for (Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one: The E-isomer of the compound.
2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)propan-1-one: A saturated analog.
2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-yn-1-one: An alkyne analog.
Uniqueness
The (Z)-isomer’s unique spatial arrangement can result in different biological activities and physical properties compared to its E-isomer and other analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Biological Activity
(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one is an organic compound characterized by a complex structure that includes a benzo[d]oxazole moiety, a phenyl group, and a pyridinyl group linked through a propenone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structure and Synthesis
The compound can be synthesized through several steps, typically involving:
- Formation of Benzo[d]oxazole : Cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
- Aldol Condensation : The benzo[d]oxazole derivative undergoes aldol condensation with a benzaldehyde derivative.
- Coupling with Pyridine : The final step involves coupling the intermediate with a pyridine derivative under basic conditions.
This synthetic route allows for the exploration of various substitutions on the phenyl and pyridinyl rings to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests it may target specific bacterial enzymes or pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.008 μg/mL |
| Similar Benzoxazole Derivative | E. coli | 0.012 μg/mL |
Anticancer Activity
In studies focusing on cancer cell lines, compounds structurally related to this compound have demonstrated promising anticancer effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 ± 0.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.3 ± 0.7 | Cell cycle arrest |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to disease states. For example, studies have reported significant inhibition of tyrosinase activity, which is crucial for melanin biosynthesis.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Benzo[d]oxazole Moiety : Essential for antimicrobial and anticancer activity.
- Phenyl Group : Modifications in this area can enhance or reduce activity; electron-donating groups tend to improve potency.
- Pyridinyl Group : Plays a role in binding interactions with biological targets.
Case Studies
Recent studies have explored the biological potential of related compounds in various contexts:
- Antimicrobial Potency : A study demonstrated that derivatives showed improved activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Therapeutics : Another investigation focused on the anticancer properties of benzoxazole derivatives, highlighting their ability to inhibit tumor growth in vivo .
- Enzyme Inhibition : Research into tyrosinase inhibitors has identified several derivatives with IC50 values significantly lower than standard inhibitors like kojic acid .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursors | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzo[d]oxazole-2-carbaldehyde + Ketone derivative | Ethanol | NaOH | 60 | 65–70 | |
| Modified aldol condensation | THF | LDA | -78 | 55–60 |
How can the stereochemical configuration (Z/E) of the compound be confirmed experimentally?
Basic Question
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction. Use SHELXL for refinement, employing anisotropic displacement parameters for non-H atoms and constrained refinement for H-atoms .
- NMR spectroscopy : Compare coupling constants () of vinylic protons. ≈ 10–12 Hz (cis-protons) vs. ≈ 15–18 Hz (trans-protons) .
What advanced methods are used to analyze hydrogen-bonding interactions in the crystal lattice?
Advanced Question
- Graph set analysis : Classify hydrogen-bond motifs (e.g., , ) using Etter’s formalism to identify primary synthons. For example, benzo[d]oxazole N-H donors often form rings with pyridine acceptors .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., plots) using CrystalExplorer to visualize π-π stacking or C-H···O interactions .
How can SHELXL be employed to refine challenging crystallographic data for this compound?
Advanced Question
- Handling twinning : Use the TWIN/BASF commands in SHELXL to model merohedral twinning. Verify with the Hooft parameter () .
- Disorder modeling : Split occupancy for disordered pyridyl/phenyl rings using PART and SUMP restraints. Apply ISOR to constrain anisotropic displacement .
- Validation : Check with PLATON (ADDSYM) to detect missed symmetry and CIF-check for IUCr compliance .
What computational strategies predict the compound’s biological activity against Mycobacterium tuberculosis?
Advanced Question
- Molecular docking : Use AutoDock Vina to simulate binding to InhA (enoyl-ACP reductase). The pyridinyl group shows high affinity for the NAD+ binding pocket (ΔG ≈ -9.2 kcal/mol) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzoxazole) with MIC values against H37Ra. Hydrophobic substituents enhance membrane penetration .
Q. Table 2: Hypothetical SAR for Antitubercular Activity
| Substituent on Benzoxazole | LogP | MIC (μg/mL) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -NO₂ | 2.1 | 1.25 | -9.5 |
| -OCH₃ | 1.8 | 2.5 | -8.7 |
| -Cl | 2.5 | 0.625 | -10.1 |
How can photophysical properties be exploited for developing fluorogenic probes?
Advanced Question
- Design rationale : The benzoxazole-pyridine conjugate acts as a fluorophore with ICT (intramolecular charge transfer) behavior. Modify the phenyl group with electron-deficient substituents to red-shift emission (e.g., λₑₘ ≈ 450 nm) .
- Sensing mechanism : The enone moiety reacts selectively with nerve agent mimics (e.g., diethyl chlorophosphate) via nucleophilic addition, inducing a turn-on fluorescence response (ΔF ≈ 15-fold) .
What experimental and computational methods resolve polymorphism in this compound?
Advanced Question
- DSC/TGA : Identify polymorphic transitions (e.g., Form I melts at 185°C; Form II at 192°C). Use heating rates of 10°C/min under N₂ .
- PXRD : Compare experimental patterns with Mercury -simulated spectra from single-crystal data.
- DFT lattice energy calculations : Rank polymorph stability using CASTEP (energy differences < 2 kJ/mol indicate concomitant forms) .
How do solvent polarity and formulation affect solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
